2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine
Overview
Description
2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine is a chemical compound with a complex structure that includes a purine ring substituted with a chlorine atom and a methoxyphenyl group
Mechanism of Action
Target of Action
Similar compounds have been studied for their antidepressant effects
Mode of Action
The specifics of these interactions and the resulting changes would require further investigation .
Biochemical Pathways
Similar compounds have been studied for their effects on monoamine neurotransmitters, specifically norepinephrine (ne), serotonin (5-ht), and dopamine (da)
Result of Action
Similar compounds have been studied for their potential antidepressant effects
Preparation Methods
The synthesis of 2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine typically involves multiple steps. One common synthetic route includes the reaction of 7H-purin-6-amine with 3-methoxyaniline in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove the chlorine atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine can be compared with other similar compounds, such as:
2-chloro-N-(4-methoxyphenyl)-7H-purin-6-amine: This compound has a similar structure but with a different position of the methoxy group, which can lead to different chemical and biological properties.
2-chloro-N-(3,4-dimethoxyphenyl)-7H-purin-6-amine: The presence of an additional methoxy group can significantly alter the compound’s reactivity and interactions.
Properties
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O/c1-19-8-4-2-3-7(5-8)16-11-9-10(15-6-14-9)17-12(13)18-11/h2-6H,1H3,(H2,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMDTFVUDJLJKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC3=C2NC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.